C16H8Cl2FN5O2
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Overview
Description
The compound with the molecular formula C16H8Cl2FN5O2 is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H8Cl2FN5O2 typically involves multi-step organic reactions. One common method includes the reaction of a suitable aromatic precursor with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
C16H8Cl2FN5O2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
C16H8Cl2FN5O2: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which C16H8Cl2FN5O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application, such as its role as a drug or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C16H8Cl2FN5O2 include other halogenated aromatic compounds and nitrogen-containing heterocycles. Examples include:
C16H8Cl2FN5O3: A compound with an additional oxygen atom, which may exhibit different reactivity and properties.
C16H8Cl2FN4O2: A compound with one less nitrogen atom, potentially altering its chemical behavior.
Uniqueness
The uniqueness of This compound lies in its specific combination of halogen and nitrogen atoms, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
Molecular Formula |
C16H8Cl2FN5O2 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C16H8Cl2FN5O2/c17-7-1-3-11(10(18)5-7)20-16(26)13-14-21-15(25)9-6-8(19)2-4-12(9)24(14)23-22-13/h1-6,23H,(H,20,26) |
InChI Key |
JQHXCPBTXJRRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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